molecular formula C14H22N6 B2402747 5-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine CAS No. 1174880-95-5

5-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine

Cat. No.: B2402747
CAS No.: 1174880-95-5
M. Wt: 274.372
InChI Key: JWZDKAWUGKPCBP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole and a triazoloazepine . These types of compounds are often found in pharmaceuticals and could have various biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The pyrazole and triazoloazepine rings would likely contribute to the rigidity of the molecule, which could have implications for its biological activity.


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, similar compounds can undergo a variety of reactions. For example, the pyrazole ring can participate in reactions such as electrophilic substitution, while the triazoloazepine ring can undergo reactions such as ring-opening .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings could make the compound more polar, which could affect its solubility in different solvents .

Scientific Research Applications

Analgesic Properties

  • Researchers synthesized derivatives of this compound and evaluated their analgesic properties. They found moderate analgesic effects compared to reference drugs like ketorolac (Demchenko et al., 2018).

Herbicidal Activities

  • A study designed and synthesized novel derivatives and screened them for herbicidal activities against plants like rape and barnyard grass. Moderate herbicidal activity was observed in some compounds (Wang et al., 2006).

Antimicrobial Activity

  • Compounds synthesized from this chemical structure demonstrated broad-spectrum antimicrobial activity, effective against bacteria like S. aureus and yeast fungi like C. albicans. Some derivatives were more active than reference drugs like Cefixime and Linezolid (Demchenko et al., 2021).

Anticancer Activity

  • Research on benzotriazoloazepine derivatives, starting from a related compound, showed potential anticonvulsant activities. Initial screenings were conducted to explore their effectiveness (Zhang et al., 2013).

Antitumor and Anti-HIV Activities

  • Synthesized coumarins from a related chemical structure exhibited some inhibition of HIV-1, suggesting potential in antiviral research (Al-Soud et al., 2006).

Tuberculostatic Activity

  • Structural analogs of the compound were synthesized and evaluated for tuberculostatic activity. The study aimed to find relations between structure and activity against tuberculosis (Titova et al., 2019).

Future Directions

The potential applications of this compound are not known, but given its structural similarity to other biologically active compounds, it could be of interest for pharmaceutical research .

Properties

IUPAC Name

5-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6/c1-10(9-20-11(2)8-12(15)18-20)14-17-16-13-6-4-3-5-7-19(13)14/h8,10H,3-7,9H2,1-2H3,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZDKAWUGKPCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C)C2=NN=C3N2CCCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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